2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid
Description
Properties
IUPAC Name |
2-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c1-10-4-5(11(15)16)2-6(10)8(14)9-3-7(12)13/h2,4H,3H2,1H3,(H,9,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDACBBDMVZBXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst, such as iron (III) chloride, and may involve refluxing the reaction mixture in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The formamido group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[(1-methyl-4-amino-1H-pyrrol-2-yl)formamido]acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Heterocyclic Ring
2-[(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
- Structure : Cyclopropyl and isoindole-derived substituents.
- CAS : 1214661-19-4.
- The isoindole moiety introduces a fused aromatic system, altering π-π stacking interactions compared to the nitro-pyrrole in the target compound .
2-[(5-Amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid
- Structure: Phenylpyrazole with an amino group.
- Molecular Weight : 260.25 g/mol.
- Key Features: The amino group on the pyrazole ring provides hydrogen-bonding capacity, contrasting with the nitro group in the target compound. This substitution may enhance solubility in polar solvents .
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid
Functional Group Modifications on the Acetic Acid Moiety
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid
- Structure : Phenylpyrazole-acetic acid without a formamide linker.
- Molecular Weight : 202.21 g/mol.
2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid
- Structure : Chloro-fluoro-substituted benzoyl group.
- Density : 1.474 g/cm³ (predicted).
- Key Features : Halogen atoms (Cl, F) increase lipophilicity and may enhance metabolic stability compared to the nitro-pyrrole derivative .
3-Hydroxyhippuric acid (2-[(3-Hydroxyphenyl)formamido]acetic acid)
- Role: Human urinary metabolite of polyphenols like rutin.
- Key Features: The hydroxyl group facilitates conjugation with glucuronic acid, enhancing excretion.
2-Furoylglycine (2-[(Furan-2-yl)formamido]acetic acid)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2-[(1-Methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid | C₈H₉N₃O₅ | 227.18 | N/A | Nitro-pyrrole, methyl | Discontinued; strong electron-withdrawing |
| 2-[(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid | C₁₄H₁₃N₂O₄ | 277.27 | 1214661-19-4 | Cyclopropyl, isoindole | High ring strain; fused aromatic system |
| 2-[(5-Amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid | C₁₂H₁₂N₄O₃ | 260.25 | 956191-91-6 | Amino-pyrazole, phenyl | Enhanced hydrogen-bonding capacity |
| 2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid | C₉H₇ClFNO₃ | 231.61 | 883226-00-4 | Chloro, fluoro | High lipophilicity; predicted density 1.474 |
| 3-Hydroxyhippuric acid | C₉H₉NO₄ | 195.17 | 1637-75-8 | Hydroxyphenyl | Urinary metabolite; polar |
Biological Activity
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid is a synthetic organic compound with the molecular formula C₈H₉N₃O₅. It features a pyrrole ring that is substituted with a nitro group and a formamido group, which is further connected to an acetic acid moiety. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structure and Composition
The compound's structure is characterized by:
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
- Nitro Group : A -NO₂ functional group that can influence the compound's reactivity and biological activity.
- Formamido Group : A -NHCO group that may interact with biological targets.
Molecular Formula
IUPAC Name
2-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]acetic acid.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to exert its effects through interactions with specific enzymes or receptors, modulating various biological pathways. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrrole can inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The ability of nitro-substituted pyrroles to induce apoptosis in cancer cells has been documented, which could be attributed to their interaction with cellular signaling pathways involved in cell death.
Case Studies and Research Findings
A review of literature highlights several studies focusing on the biological evaluation of related compounds:
Therapeutic Potential
The compound is being explored for its potential therapeutic applications, particularly in drug development targeting microbial infections and cancer therapies. Its unique structure allows it to serve as a building block for synthesizing more complex pharmaceuticals.
Industrial Uses
In addition to its medicinal applications, this compound can be utilized in the production of specialty chemicals and as an intermediate in organic synthesis processes.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
- Use anhydrous conditions for moisture-sensitive steps.
- Yield improvements (>70%) are achievable by optimizing stoichiometry (1.2:1 molar ratio of acylating agent to amine) and reaction time (12–24 hours) .
How can the structural integrity and purity of this compound be validated?
Basic Research Question
Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., nitro group at C4 of pyrrole, methyl at N1).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error.
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water + 0.1% TFA mobile phases.
- X-ray Diffraction : Single-crystal analysis resolves bond angles and confirms stereoelectronic effects (if crystallizable) .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
Key Findings :
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) due to hydrolysis of the amide bond. Stable in acidic to neutral buffers (pH 4–7) for >48 hours.
- Thermal Stability : Decomposes above 80°C; store at –20°C under desiccation.
- Light Sensitivity : Nitro groups may undergo photoreduction; use amber vials for storage.
Q. Methodological Recommendations :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s molecular conformation?
Advanced Research Question
Workflow :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Structure Solution : SHELXD for phase problem resolution via dual-space methods.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
Q. Case Study :
- A related pyrrole derivative showed a planar nitro group orientation, confirmed via SHELXL’s free -factor (<0.15). Discrepancies in torsion angles were resolved using TWINABS for twinned crystals .
How should researchers address contradictory data in biological activity studies, such as inconsistent IC50 values across assays?
Advanced Research Question
Root Causes :
- Assay interference (e.g., compound aggregation at high concentrations).
- Variability in cell-line sensitivity or protein batch differences.
Q. Resolution Strategies :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cellular assays (e.g., ATP depletion in viability tests).
- Dose-Response Replicates : Perform triplicate runs with internal controls (e.g., staurosporine for apoptosis).
- Solubility Checks : Use dynamic light scattering (DLS) to detect aggregates. Adjust DMSO concentrations (<0.1% v/v) .
What experimental designs are recommended to assess the compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
In Vitro Models :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to measure free fraction.
Q. In Vivo Protocols :
- Oral Bioavailability : Administer 10 mg/kg in rodents; collect plasma at 0, 1, 2, 4, 8, 24 hours.
- Tissue Distribution : Radiolabel the compound () for whole-body autoradiography.
Q. Data Interpretation :
- Use non-compartmental analysis (NCA) for AUC and . Compare with structural analogs to identify SAR trends .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to simulate binding to nitroreductases or kinases.
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
Q. Case Study :
- A nitro-pyrrole derivative showed strong hydrogen bonding with NADPH in nitroreductase active sites (ΔG = –9.2 kcal/mol). Validate with mutagenesis (e.g., Ala-scanning) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
